N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a complex organic compound featuring an imidazo[1,2-b]pyrazole core and a dimethylamino benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole scaffold. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization introduces the ethyl and dimethylamino groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace existing functional groups with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases or conditions.
Industry: In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Imidazo[1,2-b]pyrazole derivatives
Benzamide derivatives
Dimethylamino-containing compounds
Uniqueness: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide stands out due to its specific combination of structural elements, which may confer unique chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a subject of ongoing research and development across various scientific disciplines. Further studies are needed to fully explore its capabilities and benefits.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features an imidazo[1,2-b]pyrazole core linked to a dimethylamino benzamide moiety. The synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-b]pyrazole scaffold through cyclization under acidic or basic conditions. Subsequent functionalization introduces the ethyl and dimethylamino groups, optimizing yield and purity through methods such as continuous flow chemistry .
The biological activity of this compound is largely attributed to its interactions with specific molecular targets, which may include enzymes or receptors involved in various signaling pathways. For example, compounds with similar structures have been shown to inhibit kinases such as BCR-ABL , which plays a crucial role in certain leukemias .
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-b]pyrazoles exhibit significant anticancer activity. For example, compounds related to this compound have demonstrated:
- Inhibition of cell proliferation in various cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer) with growth inhibition percentages of 54.25% and 38.44%, respectively .
- Pro-apoptotic mechanisms , evidenced by cell cycle arrest at the G2/M phase and modulation of Bcl-2 and Bax gene expressions .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy. Research has shown that related pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound may be beneficial in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound Type | Activity Description |
---|---|
Imidazo[1,2-b]pyrazole Derivatives | Anticancer activity through kinase inhibition |
Benzamide Derivatives | Potential anti-inflammatory effects |
Dimethylamino Compounds | Enhanced solubility and bioavailability |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- BCR-ABL Kinase Inhibition : A study demonstrated that certain pyrazole derivatives effectively inhibited BCR-ABL kinase activity, providing a basis for their use in targeted cancer therapies .
- Cell Line Studies : In vitro studies indicated that modifications at specific positions on the pyrazole ring significantly affected antiproliferative activity across various cancer cell lines, highlighting the importance of structural optimization for therapeutic efficacy .
- Inflammation Models : Experimental models showed that imidazo[1,2-b]pyrazole derivatives could significantly reduce inflammatory markers in vivo, supporting their potential use in treating autoimmune conditions .
Properties
IUPAC Name |
3-(dimethylamino)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-19(2)14-5-3-4-13(12-14)16(22)17-8-9-20-10-11-21-15(20)6-7-18-21/h3-7,10-12H,8-9H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYOTBVZWLXAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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